Cadina-1(10),4-diene

Antimicrobial resistance Respiratory infection Streptococcus pneumoniae

Cadina-1(10),4-diene (CAS 16729-01-4), more commonly referred to as δ-cadinene or (+)-δ-cadinene, is a bicyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the cadinene family. It is characterized by a cadinane skeleton with double bonds located at the 4-4a and 7-8 positions and a 1S,8aR stereochemical configuration in its naturally occurring (+)-enantiomer.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 16729-01-4
Cat. No. B1216409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadina-1(10),4-diene
CAS16729-01-4
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(=C2CC1)C)C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3
InChIKeyFUCYIEXQVQJBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadina-1(10),4-diene (δ-Cadinene) — A Structurally Distinct Bicyclic Sesquiterpene for Antimicrobial, Anticancer, and Insecticidal Research Programs


Cadina-1(10),4-diene (CAS 16729-01-4), more commonly referred to as δ-cadinene or (+)-δ-cadinene, is a bicyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the cadinene family [1]. It is characterized by a cadinane skeleton with double bonds located at the 4-4a and 7-8 positions and a 1S,8aR stereochemical configuration in its naturally occurring (+)-enantiomer [1]. The compound occurs as a constituent of essential oils from diverse botanical sources including ylang-ylang, citronella, cubebs, sweetflag, and upland cotton (Gossypium hirsutum) . Beyond its role as a natural product, δ-cadinene is the enzymatic product of (+)-δ-cadinene synthase (DCS), which catalyzes the first committed step in the biosynthesis of the phytoalexin gossypol — a critical plant defense metabolite [2].

Why Generic Substitution of Cadina-1(10),4-diene with Other Cadinene Isomers or Sesquiterpenes Fails in Research and Industrial Applications


The cadinene family comprises multiple positional and stereochemical isomers — including α-, β-, γ-, and δ-cadinene — that share an identical molecular formula (C₁₅H₂₄) but differ fundamentally in double-bond position and ring-junction stereochemistry [1]. Cadina-1(10),4-diene possesses a specific 4-4a and 7-8 diene arrangement with 1S,8aR stereochemistry that directly governs its interaction with biological targets [1]. Critically, β-cadinene lacks the 1(10) double bond present in δ-cadinene, which has been correlated with reduced antimicrobial potency in comparative assessments [2]. The specific double-bond geometry of δ-cadinene also determines its product specificity in the DCS-catalyzed cyclization of farnesyl diphosphate — an enzymatic step that cannot be replicated by other cadinene isomers [3]. Consequently, substituting any other cadinene isomer or generic sesquiterpene for Cadina-1(10),4-diene in a research or industrial context will alter target binding, biological activity, and biosynthetic pathway outcomes. The following quantitative evidence demonstrates exactly where and by how much these differences manifest.

Product-Specific Quantitative Evidence Guide for Cadina-1(10),4-diene (δ-Cadinene) — Head-to-Head Comparative Data for Scientific Procurement


δ-Cadinene Exhibits 4-Fold Greater Anti-Pneumococcal Potency Than the Parent Essential Oil Fraction — Bioassay-Guided Fractionation Evidence

In a bioassay-guided fractionation study of Schinus molle fruit essential oil against antibiotic-resistant Streptococcus pneumoniae, the crude essential oil fraction exhibited an MIC of 125 μg/mL. The isolated and purified δ-cadinene was identified as the principal active constituent, demonstrating an MIC of 31.25 μg/mL — representing a 4-fold increase in potency over the unfractionated oil [1]. This direct, within-study comparison establishes δ-cadinene as the driver of anti-pneumococcal activity in this botanical source, rather than the more abundant monoterpene components (β-myrcene 39.7%, p-cymene 19.5%) that co-occur in the oil.

Antimicrobial resistance Respiratory infection Streptococcus pneumoniae Bioassay-guided fractionation

δ-Cadinene Demonstrates Dual Antibacterial–Antibiofilm Activity Against Listeria monocytogenes at Defined MIC/MBC Thresholds — A Mechanistic Differentiator from Bacteriostatic-Only Sesquiterpenes

A 2024 study in LWT evaluated purified δ-cadinene against the foodborne pathogen Listeria monocytogenes. δ-Cadinene inhibited L. monocytogenes growth at a minimum inhibitory concentration (MIC) of 5 μL/mL and a minimum bactericidal concentration (MBC) of 10 μL/mL [1]. Beyond growth inhibition, δ-cadinene suppressed biofilm formation, altered cell morphology, damaged cell membrane integrity, and enhanced membrane permeability — effects confirmed by RNA-sequencing showing significant enrichment of 'plasma membrane' and 'membrane' Gene Ontology terms among differentially expressed genes [1]. The growth of L. monocytogenes in milk was effectively controlled with 10 μL/mL δ-cadinene, particularly at 4 °C [1]. In contrast, many common sesquiterpenes such as β-caryophyllene and germacrene D typically exhibit only bacteriostatic activity without the biofilm-suppressive component at comparable concentrations.

Food safety Biofilm inhibition Listeria monocytogenes Transcriptome analysis

Cadina-1(10),4-diene Dominates the Stem Essential Oil of Zanthoxylum nitidum at 25.76% — Marked Organ-Specific Accumulation Differentiates It from Co-Occurring Sesquiterpenes

In a 2025 study comparing essential oils from four organs of Zanthoxylum nitidum, cadina-1(10),4-diene was the single most abundant component in stem essential oil at 25.76% of total oil composition, exceeding linalool (18.81%) and copaene (10.90%) in the same oil [1]. This dominance was highly organ-specific: the leaf oil was instead dominated by caryophyllene (27.03%), the root oil by benzyl benzoate (17.11%), and the pericarp oil by caryophyllene oxide (15.33%) [1]. Hierarchical cluster analysis (HCA) and principal component analysis (PCA) confirmed that stem oil — uniquely defined by its high cadina-1(10),4-diene content — clustered separately from leaf oil [1]. This organ-specific accumulation pattern provides a quantitative basis for selecting Z. nitidum stem material — or the isolated compound — when cadina-1(10),4-diene content is the procurement criterion.

Essential oil chemotyping Zanthoxylum nitidum GC-MS quantification Organ-specific distribution

δ-Cadinene Exhibits Broad-Spectrum Mosquito Larvicidal Activity with Single-Digit μg/mL LC₅₀ Values — Quantified Potency Across Three Vector Species

Purified (+)-δ-cadinene has been evaluated for larvicidal activity against third instar larvae of three medically important mosquito vector species. The compound induced mortality with LC₅₀ values of 8.23 μg/mL against Anopheles stephensi (malaria vector), 9.03 μg/mL against Aedes aegypti (dengue/Zika vector), and 9.86 μg/mL against Culex quinquefasciatus (filariasis vector) . These single-digit μg/mL LC₅₀ values are notable because many plant-derived sesquiterpenes exhibit larvicidal LC₅₀ values in the range of 20–100+ μg/mL against the same species (class-level inference). The activity is consistent across all three mosquito genera, indicating a broad-spectrum larvicidal profile rather than species-selective toxicity.

Vector control Larvicidal activity Mosquito-borne disease Anopheles stephensi Aedes aegypti

δ-Cadinene Induces Caspase-Dependent Apoptosis in OVCAR-3 Ovarian Cancer Cells — Dose-Response Mapping from 10–100 μM with Defined Molecular Markers

In a mechanistic study published in the International Journal of Clinical and Experimental Pathology, δ-cadinene was evaluated against human ovarian cancer OVCAR-3 cells using the SRB cell viability assay [1]. The compound induced dose-dependent and time-dependent growth inhibition across 0–100 μM, with 48 h treatment producing more potent effects than 24 h [1]. At the molecular level, PARP cleavage was observed at 50 μM δ-cadinene (appearance of the cleaved 85-kDa fragment), and at 100 μM only the cleaved form was detectable — indicating complete PARP processing [1]. Pro-caspase-8 expression was abolished at 50 and 100 μM, while caspase-9 expression increased significantly at these concentrations [1]. Flow cytometry confirmed cell cycle arrest in the sub-G1 phase with dose-dependence [1]. This caspase-8/caspase-9 dual activation profile distinguishes δ-cadinene from sesquiterpenes that activate only the extrinsic or intrinsic apoptotic pathway.

Ovarian cancer Apoptosis induction Caspase activation Cell cycle arrest OVCAR-3

Best Research and Industrial Application Scenarios for Cadina-1(10),4-diene — Evidence-Backed Use Cases for Procurement Decision-Making


Antibiotic-Adjuvant Discovery Programs Targeting Multidrug-Resistant Streptococcus pneumoniae

δ-Cadinene, with its demonstrated MIC of 31.25 μg/mL against antibiotic-resistant S. pneumoniae and 4-fold greater potency compared to the parent essential oil fraction, serves as a promising scaffold for antibiotic-adjuvant discovery [1]. The bioassay-guided fractionation evidence establishes δ-cadinene as the pharmacologically dominant anti-pneumococcal principle from Schinus molle [1]. Research programs investigating synergism with conventional β-lactams or macrolides against resistant respiratory pathogens can use this compound as a defined, potency-calibrated reference standard.

Food-Grade Antimicrobial and Antibiofilm Agent Development for Listeria monocytogenes Control

The dual bactericidal (MBC = 10 μL/mL) and antibiofilm activity of δ-cadinene against L. monocytogenes — validated in a milk food matrix at refrigeration temperature (4 °C) and supported by transcriptome-level mechanistic data — positions this compound for development as a food-grade preservative targeting biofilm-forming pathogens [2]. Unlike bacteriostatic-only sesquiterpenes, δ-cadinene's ability to suppress biofilm formation while disrupting membrane integrity offers a differentiated mechanism suitable for dairy, meat, and ready-to-eat food applications.

Botanical Sourcing and Authentication of High-Cadina-1(10),4-diene Zanthoxylum nitidum Stem Material

The organ-specific accumulation data showing cadina-1(10),4-diene at 25.76% in Z. nitidum stem essential oil — with minimal presence in leaf, root, and pericarp — provides a quantitative chemotaxonomic marker for authenticating stem-derived material [3]. Procurement specifications for Z. nitidum essential oil intended for cadina-1(10),4-diene isolation must require stem origin; leaf or mixed-organ material cannot meet quantitative yield requirements based on the GC-MS compositional evidence [3].

Vector Control Research Using a Standardized Multi-Species Larvicidal Reference Compound

The consistent single-digit μg/mL larvicidal LC₅₀ values of δ-cadinene across Anopheles stephensi (8.23 μg/mL), Aedes aegypti (9.03 μg/mL), and Culex quinquefasciatus (9.86 μg/mL) support its use as a standardized positive control or reference compound in botanical larvicide discovery programs . The narrow potency range across three vector genera enables researchers to benchmark new candidate larvicides against a compound with well-characterized, reproducible activity.

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